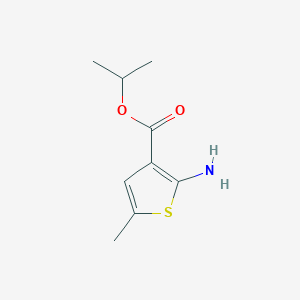

Isopropyl 2-amino-5-methylthiophene-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

propan-2-yl 2-amino-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5(2)12-9(11)7-4-6(3)13-8(7)10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYDOEVIKFRLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402392 | |

| Record name | isopropyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350998-01-5 | |

| Record name | isopropyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isopropyl 2-amino-5-methylthiophene-3-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Isopropyl 2-amino-5-methylthiophene-3-carboxylate

Abstract

Isopropyl 2-amino-5-methylthiophene-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its substituted 2-aminothiophene scaffold is a common feature in a variety of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. This technical guide provides a comprehensive overview of its synthesis, focusing on the highly efficient and widely adopted Gewald aminothiophene synthesis. Moving beyond a simple recitation of steps, this document delves into the underlying reaction mechanism, explains the rationale behind procedural choices, and offers insights into process validation and troubleshooting. Detailed, step-by-step protocols, data summaries, and workflow visualizations are provided to equip researchers and drug development professionals with the knowledge to confidently and successfully synthesize this valuable intermediate.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in drug discovery, prized for its rigid, planar structure and its ability to engage in a variety of hydrogen bonding interactions. The title compound, isopropyl 2-amino-5-methylthiophene-3-carboxylate, serves as a versatile precursor for the elaboration of more complex molecular architectures. The strategic placement of its amino, ester, and methyl groups provides multiple handles for subsequent chemical modifications, making it an ideal starting point for library synthesis and lead optimization campaigns. The most common and practical route to this and similar compounds is the Gewald reaction, a one-pot, multi-component reaction known for its operational simplicity and efficiency.

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The Gewald reaction, first reported by Karl Gewald in 1966, is a multi-component condensation reaction that produces a polysubstituted 2-aminothiophene. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base catalyst.

For the specific synthesis of isopropyl 2-amino-5-methylthiophene-3-carboxylate, the key reactants are:

-

Propionaldehyde: Serves as the aldehyde component, ultimately forming the 5-methyl substituent on the thiophene ring.

-

Isopropyl cyanoacetate: The active methylene compound that provides the C3 and C4 carbons, the C3-carboxylate group, and the C2-amino group (via the nitrile).

-

Elemental Sulfur: The source of the sulfur atom for the heterocycle.

-

Base Catalyst: Typically a secondary or tertiary amine, such as morpholine or triethylamine, which facilitates the initial condensation step.

The overall transformation is a convergent and atom-economical process, making it highly attractive for both academic and industrial applications.

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow of the synthesis process, from reactant assembly to the final, purified product.

Caption: General workflow for the Gewald synthesis of isopropyl 2-amino-5-methylthiophene-3-carboxylate.

Mechanistic Deep Dive: The "Why" Behind the Reaction

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Gewald reaction proceeds through a cascade of well-established organic transformations. The choice of a mild base like morpholine is critical; it is strong enough to deprotonate the active methylene compound but not so strong as to promote unwanted side reactions like the self-polymerization of propionaldehyde.

The mechanism unfolds in three primary stages:

-

Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between propionaldehyde and isopropyl cyanoacetate. The base abstracts a proton from the α-carbon of the cyanoacetate, creating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated intermediate, isopropyl 2-cyano-3-methylpent-2-enoate.

-

Michael Addition of Sulfur: Elemental sulfur, which exists in equilibrium with reactive polysulfide species in the basic medium, acts as a nucleophile. It attacks the β-carbon of the unsaturated intermediate in a Michael-type addition. This forms a sulfur adduct which then cyclizes.

-

Cyclization and Tautomerization/Oxidation: The sulfur adduct cyclizes onto the nitrile group. A subsequent tautomerization and in-situ oxidation (often facilitated by the elemental sulfur itself) leads to the formation of the stable, aromatic 2-aminothiophene ring.

Visualizing the Reaction Mechanism

Caption: A simplified representation of the key stages in the Gewald reaction mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established literature methods. Researchers should always perform their own risk assessment before conducting any chemical synthesis.

Materials and Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thermometer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Reagents:

-

Propionaldehyde (≥97%)

-

Isopropyl cyanoacetate (≥98%)

-

Elemental sulfur (powder)

-

Morpholine (≥99%)

-

Ethanol (reagent grade)

-

Methanol (reagent grade)

-

Procedure:

-

Vessel Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (80 mL).

-

Reactant Addition: Sequentially add isopropyl cyanoacetate (0.1 mol, 14.12 g), propionaldehyde (0.1 mol, 5.81 g), and finely powdered elemental sulfur (0.1 mol, 3.21 g) to the stirring solvent.

-

Catalyst Addition: Add morpholine (0.02 mol, 1.74 g, ~1.7 mL) dropwise to the mixture. The addition of the base is often mildly exothermic.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 50-55 °C using a water bath on a hotplate. Maintain this temperature with vigorous stirring for 2-3 hours.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials indicates the reaction is nearing completion.

-

Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 30-60 minutes. The product will precipitate as a crystalline solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with a small amount of cold ethanol or methanol to remove any soluble impurities.

-

Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol or ethanol and allow it to cool slowly to room temperature to form pure crystals.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum to a constant weight. The expected product is a pale yellow or off-white solid.

Data Summary and Process Validation

Table 1: Key Reaction Parameters

| Parameter | Value/Condition | Rationale / Notes |

| Stoichiometry | 1 : 1 : 1 | Equimolar amounts of aldehyde, cyanoacetate, and sulfur are typically used for optimal conversion. |

| (Aldehyde:Cyanoacetate:Sulfur) | ||

| Catalyst Loading | 10-20 mol% | Sufficient to catalyze the Knoevenagel condensation without promoting significant side reactions. |

| Solvent | Ethanol / Methanol | Protic solvents that readily dissolve the reactants and facilitate a homogenous reaction mixture. |

| Temperature | 50 - 60 °C | Provides enough thermal energy to drive the reaction without boiling off the volatile propionaldehyde. |

| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion. Monitor by TLC for confirmation. |

| Typical Yield | 70 - 85% | Yields are generally good to excellent for this reaction. |

Trustworthiness: Troubleshooting and Self-Validation

A robust protocol anticipates and addresses potential issues.

-

Problem: Low Yield.

-

Cause: Impure propionaldehyde (often contains polymers). Solution: Use freshly distilled or high-purity aldehyde.

-

Cause: Suboptimal temperature control. Solution: Maintain the reaction temperature strictly within the recommended range. Temperatures that are too high can lead to the volatilization of the aldehyde, while temperatures that are too low will result in a sluggish reaction.

-

Cause: Inefficient stirring. Solution: Ensure vigorous stirring to keep the elemental sulfur suspended and maintain a homogenous mixture.

-

-

Problem: Dark, Oily Product.

-

Cause: Side reactions, such as polymerization or the formation of polysulfides. Solution: Ensure the catalyst is added slowly and the temperature does not spike. Effective purification via recrystallization is key to removing colored impurities.

-

-

Product Confirmation: The identity and purity of the final product must be confirmed. Standard characterization techniques include:

-

¹H NMR: To confirm the presence of all expected proton signals (amino, isopropyl, methyl, and thiophene protons).

-

¹³C NMR: To verify the carbon framework.

-

IR Spectroscopy: To identify key functional groups (N-H stretches for the amine, C=O stretch for the ester, C≡N stretch if starting material is present).

-

Mass Spectrometry: To confirm the molecular weight of the product (C₁₀H₁₅NO₂S, MW: 213.30 g/mol ).

-

Conclusion

The Gewald synthesis of isopropyl 2-amino-5-methylthiophene-3-carboxylate is a classic, reliable, and highly efficient method for producing a key intermediate in drug discovery and materials science. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing rigorous purification and validation techniques, researchers can consistently obtain high yields of this valuable compound. This guide provides the foundational knowledge and practical steps necessary for its successful implementation in a laboratory setting.

References

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.19660990116]

- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570360201]

- Bjørnstad, V., et al. (2004). A convenient synthesis of substituted 2-aminothiophenes. Molecules, 9(1), 1-8. [URL: https://www.mdpi.com/1420-3049/9/1/1]

- Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or015.02]

- Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen IV. Phosphazine. Helvetica Chimica Acta, 2(1), 635-646. (While this is an older reference, the fundamental reactivity principles discussed are relevant to the intermediates formed). [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/hlca.19190020164]

- An, Z., et al. (2009). Synthesis and biological evaluation of novel 2-aminothiophene derivatives as potent inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4828-4831. (This article provides a representative experimental procedure for a similar Gewald reaction). [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X0900913X]

1H NMR spectrum of 2-aminothiophene-3-carboxylate esters

Topic: 1H NMR Spectrum of 2-Aminothiophene-3-Carboxylate Esters Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists

Executive Summary & Structural Context

The 2-aminothiophene-3-carboxylate scaffold is a cornerstone of modern heterocyclic chemistry, serving as the primary intermediate in the Gewald reaction. For drug development professionals, this moiety is ubiquitous in kinase inhibitors, allosteric modulators (e.g., A1 adenosine receptors), and antimicrobial agents.

Characterizing this scaffold requires a nuanced understanding of push-pull electronic systems . The thiophene ring possesses a significant dipole moment created by the electron-donating 2-amino group and the electron-withdrawing 3-carboxylate ester. This interaction is not merely inductive; it creates a resonance-assisted hydrogen bond (RAHB) that locks the conformation and dramatically influences the 1H NMR spectral fingerprint.

This guide provides a rigorous, evidence-based framework for the acquisition, assignment, and validation of 1H NMR data for these esters, moving beyond simple peak-picking to structural causality.

Structural Foundation & Electronic Environment

Before interpreting the spectrum, one must understand the magnetic environment. The 2-aminothiophene system is aromatic, but the electron density is heavily polarized.

-

The Donor (

): The nitrogen lone pair donates density into the thiophene ring (mesomeric effect), shielding the ring protons (upfield shift relative to benzene). -

The Acceptor (

): The carbonyl group at C3 withdraws density, deshielding the adjacent C4 proton. -

The Lock (H-Bond): A critical intramolecular hydrogen bond forms between the amino protons and the ester carbonyl oxygen. This closes a pseudo-6-membered ring, deshielding the amino protons and stabilizing the amino tautomer over the imino form.

Experimental Protocol: Acquisition Standards

To ensure reproducibility and resolution of the labile amino protons, strict adherence to the following protocol is recommended.

Solvent Selection Strategy

-

Primary Solvent: DMSO-d6.

-

Why: The high polarity and H-bond accepting capability of DMSO stabilize the quadrupolar nitrogen, sharpening the amino proton signal. It prevents rapid exchange with trace water, allowing for accurate integration.

-

-

Secondary Solvent: CDCl3.

-

Why: Used for observing intrinsic solubility and non-polar interactions. However,

signals often appear broad or may be lost due to exchange broadening in the presence of trace acid/water.

-

Sample Preparation Workflow

-

Mass: Dissolve 5–10 mg of purified ester in 0.6 mL of DMSO-d6.

-

Water Removal: Ensure the solvent is stored over molecular sieves. Water peaks in DMSO (

3.33 ppm) can overlap with methoxy signals or obscure ring protons. -

Acquisition Parameters:

-

Pulse Angle:

(to prevent saturation of slow-relaxing quaternary carbons if 13C is run, but standard for 1H). -

Relaxation Delay (D1): Set to

seconds. The amino protons have different relaxation times due to H-bonding; insufficient delay affects integration accuracy. -

Scans (NS): Minimum 16 scans for adequate S/N ratio.

-

Spectral Analysis: The 1H NMR Fingerprint

The spectrum of a 2-aminothiophene-3-carboxylate is defined by three distinct zones.

Zone 1: The Amino Group ( ) – The Diagnostic Signal

-

Chemical Shift:

7.0 – 8.0 ppm (DMSO-d6). -

Appearance: Typically a broad singlet (br s, 2H). In extremely pure, dry samples, this may resolve into two distinct signals if rotation is restricted, though a single averaged peak is standard.

-

Mechanistic Insight: In the absence of the 3-carboxylate (e.g., simple 2-aminothiophene), these protons would appear upfield (

5.0–6.0 ppm). The downfield shift to -

Validation: Perform a

shake. The signal must disappear or diminish significantly, confirming it as exchangeable protons.

Zone 2: The Thiophene Ring Protons (C4-H and C5-H)

-

Unsubstituted C4/C5:

-

C4-H:

7.0 – 7.3 ppm (Doublet, -

C5-H:

6.2 – 6.8 ppm (Doublet, -

Coupling (

): The characteristic thiophene coupling constant is 5.5 – 6.0 Hz . This is distinct from benzene derivatives (J ~8 Hz).

-

-

Substituted Variants (Gewald Variations):

-

4-Methyl: C5-H appears as a quartet (long-range coupling) or singlet around

6.0–6.3 ppm. -

4,5-Dimethyl: No ring protons. Look for two methyl singlets (

2.1–2.4 ppm). -

5-Acetyl: Deshielding of C4-H increases significantly due to the additional electron-withdrawing group.

-

Zone 3: The Ester Moiety (Ethyl/Methyl)

-

Ethyl Ester:

-

4.0 – 4.3 ppm: Quartet (

-

1.2 – 1.4 ppm: Triplet (

-

4.0 – 4.3 ppm: Quartet (

-

Methyl Ester:

-

3.6 – 3.8 ppm: Singlet (

-

3.6 – 3.8 ppm: Singlet (

Data Summary & Reference Values

Table 1: Characteristic Chemical Shifts (

| Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Cause |

| 7.00 – 8.00 | Broad Singlet | N/A | Intramolecular H-Bonding + Anisotropy | |

| C4-H (if unsubst.) | 7.00 – 7.30 | Doublet | 5.5 – 6.0 Hz | |

| C5-H (if unsubst.) | 6.20 – 6.80 | Doublet | 5.5 – 6.0 Hz | |

| 4.10 – 4.30 | Quartet | 7.1 Hz | Oxygen electronegativity | |

| 1.20 – 1.35 | Triplet | 7.1 Hz | Alkyl shielding | |

| 4-Methyl ( | 2.10 – 2.40 | Singlet | N/A | Allylic resonance |

Visualizations

Figure 1: The Resonance-Assisted H-Bonding Network

This diagram illustrates the electronic "lock" that causes the characteristic downfield shift of the amino protons.

Caption: The interplay of mesomeric donation and H-bonding creates a rigid, polarized system detectable by NMR.

Figure 2: Analytical Workflow for Structure Validation

Step-by-step logic for confirming the 2-aminothiophene scaffold.

Caption: Logical decision tree for validating 2-aminothiophene derivatives via 1H NMR.

Troubleshooting & Pitfalls

1. The "Missing" Amino Signal:

-

Cause: In

, the -

Solution: Switch to DMSO-d6. The higher viscosity and H-bonding capability slow the exchange, sharpening the peak.

2. Tautomerism (Amino vs. Imino):

-

Issue: Theoretically, the compound can exist as the imino-tautomer (

). -

Resolution: The 1H NMR overwhelmingly supports the amino form due to the aromatic stabilization of the thiophene ring and the intramolecular H-bond. The presence of

(integration 2H) rather than

3. Water Contamination:

-

Issue: Water in DMSO appears at

3.33 ppm. -

Impact: If the sample is wet, the labile

protons may exchange with water, resulting in a single averaged peak at a chemical shift between the pure

References

-

Buchstaller, H. P., et al. (2001).[3] "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." Monatshefte für Chemie / Chemical Monthly, 132, 279–293.[3]

-

Sabnis, R. W., et al. (1999). "2-Aminothiophenes: A Review." Journal of Heterocyclic Chemistry, 36(2), 333-345.

-

Putrova, Z., et al. (2010). "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 1, 209-246.[4]

-

Akkurt, M., et al. (2010). "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate." Acta Crystallographica Section E, 66(5), o1180.

-

Ghorab, M. M., et al. (2011). "Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate."[5] Acta Crystallographica Section E, 67(8), o1996.

Sources

Technical Guide: Characterization and Handling of Substituted 2-Aminothiophenes

Executive Summary

Substituted 2-aminothiophenes represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous allosteric modulators, kinase inhibitors, and GPCR ligands. However, their utility is frequently compromised by a specific set of liabilities: oxidative instability , acid sensitivity , and regiochemical ambiguity during synthesis.

This guide moves beyond standard textbook descriptions to address the practical realities of working with these heterocycles. It provides a self-validating framework for synthesizing, purifying, and characterizing 2-aminothiophenes, ensuring that the data you generate is both reproducible and mechanistically sound.

Part 1: Structural Dynamics & Tautomerism

Before attempting synthesis, one must understand the species being handled. Unlike simple anilines, 2-aminothiophenes exist at the edge of an aromatic stability cliff.

The Amine-Imine Equilibrium

While the aromatic amine (A) form is thermodynamically dominant due to the resonance energy of the thiophene ring, the imine (B) tautomer (2-imino-2,3-dihydrothiophene) is a relevant mechanistic intermediate, particularly during hydrolysis or reaction with hard electrophiles.

-

Dominance of Form A: In Gewald products, the presence of an electron-withdrawing group (EWG) at C3 (e.g., -COOEt, -CN) creates an intramolecular hydrogen bond with the C2-amine, locking the molecule in the amino form and boosting stability.

-

Risk of Form B: If the C3 position is unsubstituted or contains an electron-donating group, the resonance stabilization is reduced, making the compound more susceptible to oxidation or hydrolysis via the imine intermediate.

Diagram 1: Tautomerism & Stability Logic

The following diagram illustrates the equilibrium and the structural features that stabilize the desired amine form.

Caption: The equilibrium heavily favors the aromatic amine, particularly when stabilized by C3 electron-withdrawing groups. The imine form is a gateway to degradation.

Part 2: Spectroscopic Fingerprinting

Correct characterization requires looking for specific markers that confirm not just the structure, but the absence of common oxidation byproducts (azo dimers).

Data Summary: Key Spectral Markers

| Technique | Parameter | Diagnostic Value |

| 1H NMR | Primary Amine (-NH2): Typically appears as a broad singlet (2H). Critical Check: Add D2O. If this signal does not disappear, you likely have an impurity or the imine form. | |

| 1H NMR | Coupling ( | Thiophene Ring Protons: If C3 is substituted, look for C4/C5 coupling ( |

| IR | 3400-3200 cm | N-H Stretch: Look for a characteristic doublet (symmetric/asymmetric stretch).[1] A single band often indicates oxidation to a secondary amine or imine. |

| MS (ESI) | M+2 Peak | Sulfur Isotope: The |

| TLC | Visualization | Ninhydrin: 2-aminothiophenes often stain poorly or uniquely compared to aliphatic amines. Vanillin or p-Anisaldehyde are often superior stains. |

The "Azo-Dimer" Trap

A common error is misidentifying the oxidative dimer (azo compound) as the product.

-

Red Flag: If your product turns red/orange upon standing in air, it is oxidizing.

-

NMR Check: The dimer will lack the NH2 signal and show a doubling of aromatic integration relative to the core scaffold if the symmetry is broken, or a simple loss of NH2 if symmetric.

Part 3: Experimental Protocols

Synthesis: The Gewald Reaction (3-Component)

The Gewald reaction is the industry standard. This protocol uses the "one-pot" variation, which is generally more robust for high-throughput synthesis.

Reagents:

-

Ketone/Aldehyde (1.0 eq)

-

Activated Nitrile (e.g., Ethyl cyanoacetate) (1.0 eq)

-

Elemental Sulfur (1.0 eq)

-

Base: Morpholine or Diethylamine (1.0 eq)

-

Solvent: Ethanol or Methanol

Step-by-Step Methodology:

-

Activation: Dissolve the ketone and activated nitrile in Ethanol. Add the amine base dropwise.[2] Why? This initiates the Knoevenagel condensation first, preventing sulfur from reacting prematurely with the ketone.

-

Sulfur Addition: Once the Knoevenagel intermediate is formed (often indicated by a color change or precipitation after 30 mins), add elemental sulfur.

-

Reflux: Heat to 60-80°C. The reaction is exothermic; sulfur dissolves as it reacts.

-

Workup: Cool to room temperature. The product often precipitates as a solid.

-

If solid: Filter and wash with cold ethanol.

-

If oil: Pour into ice water. Extract with EtOAc.[3] Do not use acidic washes (see Purification below).

-

Diagram 2: Gewald Reaction Workflow

Caption: The critical step is ensuring the Knoevenagel condensation occurs before sulfur addition to avoid side reactions.

Purification: The Acid Sensitivity Rule

Standard silica gel is slightly acidic (pH 4-5). 2-aminothiophenes are acid-sensitive:

-

Mechanism of Failure: Acid protonates the C2-position (not just the nitrogen), disrupting aromaticity and leading to polymerization or hydrolysis.

-

Protocol Adjustment:

-

Option A (Best): Recrystallization from Ethanol/Water.

-

Option B (Chromatography): Pre-treat silica gel with 1-2% Triethylamine (TEA) in Hexanes to neutralize acidic sites. Use an eluent containing 1% TEA.

-

Option C: Use Alumina (neutral or basic) instead of Silica.

-

Part 4: Stability & Storage

Oxidation Profile:

2-aminothiophenes are electron-rich. In solution, they are prone to oxidative dimerization to form azo-linkages (

-

Visual Cue: Pure compounds are usually pale yellow/white. Darkening to orange/brown indicates oxidation.

-

Prevention: Store under Argon/Nitrogen at -20°C. Avoid storing in solution (e.g., DMSO stocks) for prolonged periods without antioxidants.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sabnis, R. W., et al. (1999). 2-Aminothiophenes: A Review. Journal of Heterocyclic Chemistry.

-

Putrová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[5] ARKIVOC.[5]

-

Huang, Y., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Nature Communications.

Sources

Technical Monograph: Isopropyl 2-amino-5-methylthiophene-3-carboxylate

This guide serves as a technical blueprint for the synthesis, characterization, and therapeutic utility of Isopropyl 2-amino-5-methylthiophene-3-carboxylate (CAS: 350998-01-5).[1][2] It is designed for medicinal chemists and process scientists requiring actionable protocols and mechanistic insights.

Executive Summary

Isopropyl 2-amino-5-methylthiophene-3-carboxylate is a highly functionalized heterocyclic scaffold belonging to the 2-aminothiophene class.[1][2][3] Unlike its methyl (CAS 76575-71-8) and ethyl (CAS 4815-32-1) analogs, the isopropyl ester variant offers distinct physicochemical advantages, specifically increased lipophilicity and steric bulk, which can modulate metabolic stability and membrane permeability in drug design.[1][2]

This compound acts as a critical intermediate in the synthesis of thienopyrimidines and thienopyridines, pharmacophores central to oncology (PI3K/mTOR inhibitors) and infectious disease research. Its synthesis via the Gewald Reaction represents a benchmark in multicomponent heterocyclization chemistry.

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | Propan-2-yl 2-amino-5-methylthiophene-3-carboxylate |

| CAS Number | 350998-01-5 |

| Molecular Formula | C |

| Molecular Weight | 199.27 g/mol |

| LogP (Predicted) | ~2.8 (vs. 2.1 for methyl ester) |

| H-Bond Donors/Acceptors | 1 / 3 |

| Appearance | Yellow to light brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

Synthesis: The Gewald Reaction Protocol

The most robust route to this scaffold is the Gewald Reaction , a one-pot multicomponent condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.[4]

Mechanistic Pathway

To achieve the 5-methyl substitution pattern, propionaldehyde is the required carbonyl substrate. Using acetone would yield the 4-methyl isomer.[1]

-

Knoevenagel Condensation: Propionaldehyde condenses with isopropyl cyanoacetate to form an

-unsaturated nitrile intermediate. -

Thiolation: Elemental sulfur (S

) undergoes nucleophilic attack at the -

Cyclization: Intramolecular attack of the thiolate on the nitrile carbon closes the ring, followed by tautomerization to the aromatic amine.

Reaction Scheme Visualization

Figure 1: Mechanistic flow of the Gewald synthesis targeting the 5-methylthiophene core.

Optimized Experimental Protocol

Objective: Synthesis of Isopropyl 2-amino-5-methylthiophene-3-carboxylate (10 mmol scale).

Reagents:

-

Propionaldehyde (10 mmol, 0.72 mL)

-

Isopropyl Cyanoacetate (10 mmol, 1.27 g)

-

Sulfur (S

) (10 mmol, 0.32 g) -

Morpholine (0.5 mL) or Triethylamine (1.0 mL)[2]

-

Ethanol (Absolute, 10 mL)

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve isopropyl cyanoacetate (10 mmol) and propionaldehyde (10 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add morpholine (0.5 mL) dropwise. Note: The reaction is exothermic; maintain temperature < 50°C during addition.

-

Sulfur Addition: Add elemental sulfur (10 mmol) in a single portion.

-

Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The sulfur solid should dissolve as the reaction progresses.

-

Workup: Cool the mixture to room temperature, then to 4°C in an ice bath. The product often precipitates directly.

-

Purification: Filter the precipitate. If no precipitate forms, pour the reaction mixture into ice-cold water (50 mL) and stir vigorously. Filter the resulting solid. Recrystallize from hot ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria:

-

1H NMR (DMSO-d6):

1.25 (d, 6H, Isopropyl-CH3), 2.25 (s, 3H, Thiophene-CH3), 5.0 (sept, 1H, Isopropyl-CH), 6.6 (s, 1H, H-4), 7.2 (bs, 2H, NH2).

Structural Activity Relationship (SAR) & Derivatives

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry.[1] Modifications at specific positions yield distinct therapeutic classes.

SAR Logic Map

Figure 2: Strategic derivatization points for drug discovery.[1][2]

Key Derivatives & Applications

-

Thienopyrimidines (Bicyclic Systems):

-

Reaction: Condensation of the amino group and ester with formamide or urea.

-

Application: These are bioisosteres of quinazolines (e.g., Gefitinib) and are potent EGFR and VEGFR inhibitors. The isopropyl group in the precursor enhances the lipophilicity of the final bicycle, potentially improving blood-brain barrier (BBB) penetration.

-

-

Schiff Bases (Azomethines):

-

Reaction: Condensation of the 2-amino group with aromatic aldehydes.[1]

-

Application: Reported to exhibit significant antifungal and antibacterial activity (e.g., against S. aureus and C. albicans).

-

-

Diazotization (Sandmeyer-type):

-

Reaction: Conversion of the amine to a diazonium salt, followed by coupling.

-

Application: Synthesis of azo-dyes and solvatochromic probes.[1]

-

Therapeutic Potential

-

Oncology: Derivatives of this scaffold have shown cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines.[1] The mechanism often involves inhibition of tubulin polymerization or tyrosine kinase activity.

-

Antimicrobial: The lipophilic isopropyl tail improves penetration through bacterial cell walls, making this specific ester more potent against Gram-positive bacteria than its methyl counterpart.

-

CNS Agents: Similar scaffolds are precursors to Olanzapine (antipsychotic). The isopropyl derivative is explored as a "me-better" analog to alter metabolic clearance rates.[1]

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1][2] Chemische Berichte.

-

Sabnis, R. W., et al. (1999).[4] 2-Aminothiophenes and thienopyrimidines as privileged scaffolds in drug discovery. Journal of Heterocyclic Chemistry. [2]

-

Putrova, B., et al. (2010).[5] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

-

Huang, X., et al. (2023).[6] Synthesis and biological evaluation of 2-amino-thiophene-3-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters.

-

ChemicalBook. (2024). Product Entry: Isopropyl 2-amino-5-methylthiophene-3-carboxylate (CAS 350998-01-5).[1][2][7][8][9]

Sources

- 1. 31891-07-3|Propyl 2-aminothiophene-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. Products | Tetrahedron [thsci.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. d-nb.info [d-nb.info]

- 7. Ethyl 2-amino-4-phenylthiophene-3-carboxylate (4815-36-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. 1239942-97-2|Methyl 5-amino-2-methylthiophene-3-carboxylate|BLD Pharm [bldpharm.com]

- 9. arctomsci.com [arctomsci.com]

Computational Analysis of Aminothiophenes: Electronic Structure, Reactivity, and Optoelectronic Applications

[1]

Executive Summary

Aminothiophenes represent a critical scaffold in both medicinal chemistry and materials science. As pharmacophores, they serve as bioisosteres for aminobenzenes, influencing binding affinity through specific electrostatic interactions. In optoelectronics, they act as electron-rich donors in push-pull conjugated systems. This technical guide provides a rigorous theoretical framework for characterizing 2-aminothiophene and 3-aminothiophene derivatives using Density Functional Theory (DFT). It moves beyond basic characterization to explore the causal links between electronic structure (HOMO-LUMO gaps, tautomeric stability) and macroscopic observables (nonlinear optical response, biological reactivity).

Theoretical Framework & Computational Methodology

Selection of Density Functionals

The choice of functional dictates the accuracy of electronic property prediction. For aminothiophenes, a "one-size-fits-all" approach is scientifically invalid due to the distinct physical nature of ground-state stability versus excited-state charge transfer.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr):

-

Usage: Ground state geometry optimization and vibrational frequency analysis.

-

Causality: B3LYP provides an excellent balance between computational cost and accuracy for bond lengths and angles in organic heteroaromatics. It effectively captures the resonance stabilization energy of the thiophene ring.

-

-

CAM-B3LYP / ωB97X-D:

-

Usage: Time-Dependent DFT (TD-DFT) for UV-Vis spectra and Nonlinear Optical (NLO) properties.[1]

-

Causality: Standard hybrid functionals like B3LYP suffer from self-interaction errors that underestimate charge-transfer excitation energies. Long-range corrected functionals (CAM-B3LYP) are essential for aminothiophenes used in solar cells or NLO materials to correctly model the delocalization of

-electrons across the conjugated backbone.

-

-

M06-2X:

-

Usage: Tautomeric equilibria and non-covalent interactions.[2]

-

Causality: This functional is parameterized for thermodynamics and kinetics, making it superior for resolving the subtle energy differences between amine and imine tautomers.

-

Basis Set Requirements[2]

-

Geometry Optimization: 6-31G(d) is the minimum standard. The polarization function (d) on heavy atoms is non-negotiable for sulfur-containing compounds to describe the d-orbital participation (hypervalence) and ring polarization.

-

Electronic Properties (NLO/Spectra): 6-311++G(d,p).[3][4]

-

Self-Validating Logic: NLO properties (polarizability, hyperpolarizability) depend on the "tail" of the electron density distribution. Diffuse functions (++) are required to describe electrons far from the nucleus, which are the ones responding to external electric fields.

-

Solvation Models

Gas-phase calculations often fail to predict experimental behavior for aminothiophenes due to their polarity.

-

PCM (Polarizable Continuum Model): Standard for general energetics.

-

SMD (Solvation Model based on Density): Preferred for calculating

and pKa values, as it accounts for non-electrostatic terms (cavitation, dispersion) critical for drug-like molecules.

Electronic Structure & Stability Analysis

Tautomeric Equilibria: Amine vs. Imine

Aminothiophenes exhibit prototropic tautomerism. The stability order is governed by the preservation of aromaticity.

-

2-Aminothiophene: The amine form is thermodynamically dominant. The imine tautomer disrupts the heteroaromatic

-electron system of the thiophene ring, leading to a significant energy penalty (typically >10 kcal/mol). -

3-Aminothiophene: While the amine form remains preferred, the energy gap to the imine form can be narrower depending on substituents at the C2 position.

Protocol for Stability Validation:

-

Optimize both amine and imine structures.

-

Calculate vibrational frequencies.[4][5] Absence of imaginary frequencies confirms a local minimum.[2]

-

Compare Zero-Point Corrected Energies (

).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO (Highest Occupied Molecular Orbital): Localized on the sulfur atom and the amino group (lone pair), acting as the nucleophilic site.

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the

-system, acting as the electrophilic receptor.

Table 1: Representative Electronic Descriptors for Aminothiophene Derivatives (B3LYP/6-311G(d,p))

| Descriptor | Symbol | Formula | Physical Significance |

| Ionization Potential | Energy required to remove an electron (oxidation potential). | ||

| Electron Affinity | Energy released when adding an electron (reduction potential). | ||

| Chemical Hardness | Resistance to charge transfer; correlates with stability. | ||

| Electrophilicity Index | Propensity to accept electrons; key for drug-receptor binding. | ||

| Electronic Chemical Potential | Driving force for electron flow. |

Reactivity & Drug Design Applications[4][6][7][8]

Molecular Electrostatic Potential (MEP)

MEP maps (

-

Negative Regions (Red): Localized on the Nitrogen (amino group) and Sulfur. These are H-bond acceptor sites or docking points for cationic residues in proteins.

-

Positive Regions (Blue): Localized on the amine hydrogens (

). These act as H-bond donors.[2]

Application in Drug Design:

In Structure-Activity Relationship (SAR) studies, the

Nonlinear Optical (NLO) Properties

Aminothiophenes are excellent candidates for NLO materials due to the polarizable sulfur atom and the electron-donating amine group.

-

Hyperpolarizability (

): A measure of the system's nonlinear response to an electric field. -

Design Logic: To maximize

, attach a strong electron-withdrawing group (e.g.,

Comprehensive Computational Protocol

The following workflow ensures reproducibility and scientific rigor. It is visualized in the diagram below.

Step-by-Step Workflow

-

Conformational Search: Generate initial geometries.

-

Geometry Optimization (B3LYP/6-31G(d)): Find the global minimum.

-

Frequency Check: Ensure

. If -

Single Point Energy (B3LYP/6-311++G(d,p)): Refine energy with a larger basis set.

-

Property Calculation:

-

TD-DFT (CAM-B3LYP): For UV-Vis (

) and NLO ( -

Population Analysis: For MEP and Natural Bond Orbital (NBO) analysis.[6]

-

Visualization: Computational Characterization Pipeline

Caption: Figure 1. Self-validating computational pipeline for the characterization of aminothiophenes. The workflow integrates geometry validation (frequency check) with functional-specific property calculations (CAM-B3LYP for excited states).

References

-

Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. Source: ResearchGate.[7] URL:[Link]

-

Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Source: MDPI (Polymers). URL:[Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Source: MDPI (Molecules). URL:[Link]

-

Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. Source: NIH (National Library of Medicine). URL:[Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Source: ChemRxiv.[8] URL:[Link]

Sources

- 1. Design and evaluation of indacenothienothiophene based functional materials for second and third order nonlinear optics properties via DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Electronic and Optical Properties of Polythiophene Molecules and Derivatives | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives | MDPI [mdpi.com]

- 6. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

Technical Guide: The Gewald Reaction for Thiophene Synthesis

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: 2-Aminothiophene Synthesis via Multicomponent Reaction (MCR)

Executive Summary

For the medicinal chemist, the 2-aminothiophene moiety is not merely a structural motif; it is a "privileged scaffold" capable of diverse biological interactions, serving as a bioisostere for phenyl rings and a precursor to fused bicyclic systems like thienopyrimidines.[1]

The Gewald reaction represents the gold standard for accessing this architecture. Unlike linear syntheses that require pre-functionalized thiophenes, the Gewald reaction is a multicomponent reaction (MCR) that assembles the aromatic core from simple acyclic precursors—a ketone/aldehyde, an activated nitrile, and elemental sulfur—in a single pot. This guide deconstructs the reaction mechanics, provides a validated protocol for library generation, and addresses the critical challenges of regioselectivity.

Part 1: The Chemical Architecture (Mechanism)

To optimize the Gewald reaction, one must understand that it is a cascade sequence governed by equilibrium. It is generally accepted to proceed through a Knoevenagel condensation followed by a thiolation-cyclization sequence.[2]

The Mechanistic Cascade

-

Knoevenagel Condensation: The amine base deprotonates the activated nitrile (e.g., malononitrile), which attacks the carbonyl carbon. Dehydration yields an

-unsaturated nitrile. -

Thiolation: The specific mechanism of sulfur incorporation is debated, but the prevailing theory suggests the amine base activates elemental sulfur (

) or facilitates the formation of a polysulfide anion, which then attacks the Knoevenagel adduct (Michael addition). -

Cyclization (5-exo-dig): The resulting thiolate anion attacks the nitrile carbon (intramolecular nucleophilic attack).

-

Tautomerization: The resulting imine tautomerizes to the stable aromatic 2-aminothiophene.

Visualization: Mechanistic Pathway

The following diagram illustrates the stepwise conversion of cyclohexanone to a tetrahydrobenzothiophene derivative.

Figure 1: The Gewald reaction cascade.[2] Note the critical role of the base in both the initial condensation and the sulfur activation steps.

Part 2: Strategic Reagent Selection

The success of a Gewald synthesis often hinges on the "soft" parameters of the reaction environment.

The Base: Why Morpholine?

While triethylamine (

-

Causality: Morpholine has a

of ~8.3. It is basic enough to catalyze the Knoevenagel step but less nucleophilic than piperidine, reducing side reactions with the nitrile. Furthermore, morpholine acts as an excellent solvent/buffer, stabilizing the polar transition states of the cyclization.

The Sulfur Source

Elemental Sulfur (

-

Process Note: Finely powdered sulfur is essential. The reaction is heterogeneous initially; as sulfur reacts, the solution clears. This provides a visual "self-validating" endpoint—if the sulfur remains undissolved after reflux, the reaction has likely stalled.

The Solvent

Ethanol or Methanol are preferred.

-

Solubility Profile: The starting materials are soluble in hot alcohol, but the 2-aminothiophene product is often less soluble. This difference allows the product to crystallize out upon cooling, simplifying purification to a mere filtration step (Process Mass Intensity reduction).

Part 3: Validated Experimental Protocol

Target: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Scale: 10 mmol benchmark Reaction Type: One-Pot, Three-Component

Reagents

| Reagent | Equiv. | Role |

| Cyclohexanone | 1.0 | Carbonyl Component |

| Malononitrile | 1.0 | Activated Nitrile |

| Sulfur ( | 1.0 (atom) | Heteroatom Source |

| Morpholine | 1.0 - 1.5 | Base/Catalyst |

| Ethanol | [0.5 M] | Solvent |

Step-by-Step Methodology

-

Pre-Complexation (The Knoevenagel Initiation): In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexanone (1.0 equiv) and Malononitrile (1.0 equiv) in Ethanol. Stir at room temperature for 5-10 minutes.

-

Checkpoint: A slight exotherm or color change indicates the initiation of condensation.

-

-

Sulfur Addition: Add elemental sulfur (1.0 equiv) to the stirring mixture. The sulfur will remain as a suspension.

-

Base Activation (Critical Step): Add Morpholine dropwise over 5 minutes.

-

Reaction Phase: Heat the mixture to 60°C - Reflux for 2–4 hours.

-

Self-Validating Endpoint: The reaction is typically complete when the solid sulfur disappears and the solution becomes homogeneous (often dark brown/red), followed by the precipitation of the solid product. TLC (Hexane:EtOAc 3:1) should show consumption of the ketone.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

-

The product will precipitate as a solid.

-

Filter the solid and wash with cold ethanol (

) to remove unreacted sulfur and dark impurities. -

Yield: Typical yields range from 70–90%.[3]

-

Workflow Diagram

Figure 2: Operational workflow for the standard Gewald synthesis.

Part 4: Regiochemical Control

A major challenge in Gewald chemistry is using unsymmetrical ketones (e.g., 2-butanone or 3-methylcyclohexanone).

-

The Rule of Thumb: The reaction typically exhibits regioselectivity for the methylene (

) position over the methyl ( -

Why? While the Knoevenagel condensation might kinetically favor the less hindered methyl side, the thermodynamic stability of the resulting tetrasubstituted alkene (and the subsequent thiophene) usually drives the reaction toward the methylene attack.

-

Troubleshooting: If regioselectivity is poor (mixture of isomers), consider the Two-Step Variation :

-

Pre-synthesize and isolate the specific Knoevenagel adduct (unsaturated nitrile) using conditions that favor the desired isomer.

-

React the isolated alkene with sulfur and base in a second step.

-

Part 5: Therapeutic Utility

The 2-aminothiophene scaffold is a cornerstone in modern drug discovery.[1]

-

Olanzapine (Zyprexa): An atypical antipsychotic. The synthesis relies on a Gewald-derived thiophene intermediate.[5][11][12][13]

-

Kinase Inhibitors: The 2-amino group provides a handle for amide coupling, allowing the construction of hinge-binding motifs.

-

Allosteric Modulators: 2-Aminothiophenes have been identified as allosteric enhancers of the A1 adenosine receptor.[7][11][14]

By mastering the Gewald reaction, researchers gain rapid access to libraries of these bioactive cores with high atom economy.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[5] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[2] Chemische Berichte.

-

Sabnis, R. W., et al. (1999).[4] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry.

-

Huang, Y., et al. (2010). Applications of the Gewald Reaction in Drug Discovery. Current Organic Synthesis.[6][7][8]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010).[4] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

-

Wang, T., et al. (2010).[6] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

L-proline catalyzed Gewald reaction for 2-aminothiophene synthesis

Executive Summary

The 2-aminothiophene moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, antimicrobial agents, and allosteric modulators (e.g., A1-adenosine receptors). Traditional synthesis (the Gewald reaction) often relies on toxic amine bases (morpholine, piperidine) and volatile organic solvents.

This Application Note details a sustainable, organocatalytic protocol using L-proline . This bifunctional amino acid catalyst replaces harsh bases, enabling a one-pot, three-component condensation in Ethanol (EtOH). This method offers higher atom economy, simplified workup (filtration-based), and compatibility with sensitive functional groups, aligning with the 12 Principles of Green Chemistry.

Mechanistic Insight: The Role of L-Proline

Unlike traditional basic catalysts that merely deprotonate the nitrile, L-proline acts via bifunctional organocatalysis .

-

Activation: The secondary amine of L-proline reacts with the ketone substrate to form an enamine/iminium intermediate . This lowers the LUMO energy, significantly accelerating the initial Knoevenagel condensation with the activated nitrile (e.g., malononitrile).

-

Base Catalysis: The carboxylate group of L-proline assists in proton transfer steps required for the subsequent sulfurization and cyclization.

-

Stereoelectronics: The chiral environment, while often yielding achiral thiophenes in this specific reaction, promotes a rigid transition state that minimizes side reactions (aldol polymerization).

Figure 1: L-Proline Catalyzed Reaction Pathway

Caption: Mechanistic flow of the L-proline catalyzed Gewald reaction. The catalyst activates the ketone via enamine formation, facilitating the rate-limiting Knoevenagel step before sulfur insertion.

Optimization & Critical Parameters

The efficiency of this reaction is heavily dependent on solvent polarity and catalyst loading. The following data summarizes optimization studies (Model reaction: Cyclohexanone + Malononitrile + S8).

Table 1: Solvent & Condition Screening

| Entry | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Ethanol | 10 | 60 | 2 | 92 | Optimal balance of solubility & rate. |

| 2 | Methanol | 10 | 60 | 3 | 88 | Good, but product solubility is higher (loss in filtrate). |

| 3 | Water | 20 | 80 | 6 | 75 | Greenest, but requires surfactant or sonication for homogeneity. |

| 4 | DMF | 10 | 60 | 2 | 89 | Difficult workup (requires aqueous extraction). |

| 5 | Toluene | 10 | Reflux | 8 | 45 | Poor solubility of L-proline; slow reaction. |

Table 2: Substrate Scope Compatibility

| Ketone Class | Example | Yield Range | Observation |

| Cyclic Aliphatic | Cyclohexanone | 85-95% | Fastest reaction rates. |

| Acyclic Aliphatic | Methyl Ethyl Ketone | 60-75% | Slower; steric hindrance affects enamine formation. |

| Aryl Alkyl | Acetophenone | 70-82% | Requires slightly longer reaction times (3-4 h). |

| Heterocyclic | N-Boc-4-piperidone | 88-94% | Excellent yields; useful for library generation. |

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Model Substrate).

Materials:

-

Cyclohexanone (1.0 equiv, 10 mmol)

-

Malononitrile (1.0 equiv, 10 mmol)

-

Elemental Sulfur (1.0 equiv, 10 mmol)

-

L-Proline (0.1 equiv, 1 mmol)

-

Ethanol (Absolute, 10 mL)

Step-by-Step Protocol:

-

Pre-Activation (Crucial Step): In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Proline (115 mg) in Ethanol (10 mL). Add Cyclohexanone (0.98 g, 1.04 mL) and stir at room temperature for 10 minutes.

-

Why? This allows the formation of the catalytic enamine intermediate prior to competition with sulfur.

-

-

Reagent Addition: Add Malononitrile (0.66 g) followed by Elemental Sulfur (0.32 g). The sulfur will initially remain as a suspension.

-

Reaction: Heat the mixture to 60°C (oil bath temperature). Stir vigorously.

-

Visual Check: The reaction mixture will transition from a suspension to a clear solution, then eventually darken as the product forms.

-

Monitoring: Check TLC (20% EtOAc in Hexanes) every 30 minutes. The limiting reagent (ketone) should disappear.

-

-

Workup (Precipitation Method): Once complete (typically 1-3 hours), remove from heat and allow the flask to cool to room temperature. Then, place in an ice bath (0-4°C) for 30 minutes.

-

Result: The 2-aminothiophene product typically precipitates as a solid.

-

-

Isolation: Filter the solid under vacuum using a Buchner funnel.

-

Wash 1: Cold Ethanol (2 x 5 mL) – removes unreacted starting materials and catalyst.

-

Wash 2: Water (2 x 10 mL) – removes any residual L-proline.

-

-

Purification: Recrystallize from hot Ethanol or Methanol if necessary. For library synthesis, the crude purity is often >95% (NMR clean).

Figure 2: Experimental Workflow

Caption: Operational workflow for the one-pot synthesis. The cooling step is critical for maximizing yield via precipitation.

Troubleshooting & Quality Control

-

Issue: "Oiling Out" of Product

-

Cause: Product is too soluble in EtOH or impurities are preventing crystallization.

-

Solution: Add dropwise water to the ethanolic solution until turbidity persists, then cool. Alternatively, switch recrystallization solvent to MeOH.

-

-

Issue: Residual Sulfur Contamination

-

Detection: Yellow tint in product or peak at ~2.1 ppm in 1H NMR (if using certain solvents) or elemental analysis.

-

Solution: Do not use excess sulfur (stick to 1.0 equiv). If contamination persists, recrystallize from a solvent where S8 is insoluble but product is soluble (e.g., hot Acetone, followed by filtration of undissolved sulfur).

-

-

Issue: Low Yield with Acyclic Ketones

-

Cause: Slower enamine formation.

-

Solution: Increase L-Proline loading to 20 mol% and increase temperature to reflux (78°C).

-

References

-

Wang, T., et al. (2010).[1][2] "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline." Synlett, 2010(9), 1351-1354. Link

-

Sabnis, R. W. (1994).[3] "The Gewald Reaction."[2][3][4][5][6][7][8] Sulfur Reports, 16(1), 1-17. (Authoritative review on the general mechanism).

- Huang, Y., et al. (2011). "Green synthesis of 2-aminothiophenes using organocatalysts.

-

Putero, L., & Krutosikova, A. (2010). "Applications of substituted 2-aminothiophenes in drug design." Arkivoc, (xi), 169-206. Link

Sources

- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03772F [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Sci-Hub. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by l-Proline / Synlett, 2010 [sci-hub.box]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Isopropyl 2-amino-5-methylthiophene-3-carboxylate as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the 2-Aminothiophene Scaffold

In the landscape of modern drug discovery, the 2-aminothiophene scaffold stands out as a "privileged" structure.[1] This designation is reserved for molecular frameworks that can serve as ligands for a diverse range of biological targets, thereby offering a rich starting point for the development of novel therapeutics. Isopropyl 2-amino-5-methylthiophene-3-carboxylate is a prime exemplar of this class, embodying the chemical versatility required for the construction of complex, biologically active molecules. Its strategic placement of an amino group, an ester, and a methyl group on the thiophene ring provides multiple reaction handles for derivatization, making it an invaluable building block for combinatorial chemistry and targeted synthesis campaigns.

The inherent "lead-likeness" of the 2-aminothiophene core has been demonstrated in compounds exhibiting a wide array of pharmacological activities, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1] This guide provides an in-depth exploration of the practical application of Isopropyl 2-amino-5-methylthiophene-3-carboxylate, with a focus on its use in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.[2][3][4]

Part 1: Synthesis of the Core Building Block via the Gewald Reaction

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6] This one-pot, multi-component reaction offers a convergent and atom-economical pathway to this valuable class of heterocycles.[7] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[5]

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization.[1]

Experimental Workflow: Gewald Synthesis

Caption: Workflow for the Gewald synthesis of the target 2-aminothiophene.

Detailed Protocol: Synthesis of Isopropyl 2-amino-5-methylthiophene-3-carboxylate

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) | Volume/Mass |

| Isopropyl cyanoacetate | 127.14 g/mol | 1.0 eq | (e.g., 12.7 g, 0.1 mol) |

| Acetone | 58.08 g/mol | 1.0 eq | (e.g., 5.8 g, 0.1 mol) |

| Elemental Sulfur | 32.06 g/mol | 1.0 eq | (e.g., 3.2 g, 0.1 mol) |

| Morpholine | 87.12 g/mol | 0.5 eq | (e.g., 4.35 g, 0.05 mol) |

| Ethanol | 46.07 g/mol | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add isopropyl cyanoacetate (1.0 eq), acetone (1.0 eq), and elemental sulfur (1.0 eq) in ethanol (100 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add morpholine (0.5 eq) dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction (disappearance of starting materials), a precipitate will have formed.

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

-

The crude product can be purified by recrystallization from ethanol to afford Isopropyl 2-amino-5-methylthiophene-3-carboxylate as a crystalline solid.

-

Dry the purified product under vacuum. Expected yield: 70-85%.

Part 2: Application in the Synthesis of Thieno[2,3-d]pyrimidines

Isopropyl 2-amino-5-methylthiophene-3-carboxylate is an excellent precursor for the synthesis of the thieno[2,3-d]pyrimidine scaffold.[8] This fused heterocyclic system is of significant interest in medicinal chemistry due to its structural similarity to purine, allowing it to interact with a variety of biological targets, including kinases.[3]

Step 1: Cyclization to 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one

The most direct method for constructing the pyrimidinone ring is through the reaction of the 2-aminothiophene with formamide, which serves as both a reactant and a solvent.[6]

Detailed Protocol: Synthesis of 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one

Materials:

| Reagent | Molecular Weight | Quantity (molar eq.) | Volume/Mass |

| Isopropyl 2-amino-5-methylthiophene-3-carboxylate | 213.29 g/mol | 1.0 eq | (e.g., 21.3 g, 0.1 mol) |

| Formamide | 45.04 g/mol | Excess | 100 mL |

Procedure:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, combine Isopropyl 2-amino-5-methylthiophene-3-carboxylate (1.0 eq) and formamide (excess).

-

Heat the reaction mixture to 180-190°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the product.

-

Add water (100 mL) to the flask and stir for 30 minutes to break up any solid mass.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one. Expected yield: 80-90%.

Step 2: Chlorination to 4-Chloro-6-methylthieno[2,3-d]pyrimidine

The hydroxyl group of the pyrimidinone can be readily converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[6] This step is crucial as it installs a leaving group at the 4-position, enabling subsequent nucleophilic substitution or cross-coupling reactions.

Detailed Protocol: Synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Materials:

| Reagent | Molecular Weight | Quantity (molar eq.) | Volume/Mass |

| 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one | 180.22 g/mol | 1.0 eq | (e.g., 18.0 g, 0.1 mol) |

| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | Excess | 100 mL |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and phosphorus oxychloride (excess).

-

Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

A precipitate will form. Continue stirring until all the ice has melted.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the solid product by vacuum filtration, wash with copious amounts of water, and dry under vacuum.

-

The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol. Expected yield: 85-95%.

Part 3: Advanced Application in the Synthesis of Kinase Inhibitors

The 4-chloro-6-methylthieno[2,3-d]pyrimidine is a versatile intermediate for the synthesis of potent kinase inhibitors, such as those targeting VEGFR-2. The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles or can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthetic Pathway: From Core to Kinase Inhibitor Scaffold

Caption: Synthetic route from the 2-aminothiophene building block to a 4-arylthieno[2,3-d]pyrimidine scaffold.

Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-methylthieno[2,3-d]pyrimidines

Materials:

| Reagent/Catalyst/Solvent | Molecular Weight/Formula | Quantity (molar eq.) | Volume/Mass |

| 4-Chloro-6-methylthieno[2,3-d]pyrimidine | 198.67 g/mol | 1.0 eq | (e.g., 1.99 g, 10 mmol) |

| Arylboronic acid | Varies | 1.2 eq | (e.g., 12 mmol) |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 0.05 eq | (e.g., 0.58 g, 0.5 mmol) |

| Sodium carbonate (Na₂CO₃) | 105.99 g/mol | 2.0 eq | (e.g., 2.12 g, 20 mmol) |

| 1,4-Dioxane | C₄H₈O₂ | - | 40 mL |

| Water | H₂O | - | 10 mL |

Procedure:

-

To a flame-dried Schlenk flask, add 4-Chloro-6-methylthieno[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under the inert atmosphere.

-

Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.

-

Heat the reaction mixture to 90-100°C and stir for 12-16 hours under the inert atmosphere. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the 4-aryl-6-methylthieno[2,3-d]pyrimidine derivative.

Conclusion and Future Perspectives

Isopropyl 2-amino-5-methylthiophene-3-carboxylate has proven to be a highly effective and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein provide a robust and reproducible pathway for the construction of thieno[2,3-d]pyrimidine-based kinase inhibitor scaffolds. The strategic derivatization of the 4-position of the thieno[2,3-d]pyrimidine core via Suzuki-Miyaura coupling allows for the exploration of a vast chemical space, which is essential for the optimization of potency and selectivity against specific biological targets. Further functionalization of the thiophene ring or the introduced aryl moiety can lead to the development of next-generation therapeutics with improved pharmacological profiles.

References

-

Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]

-

Gewald reaction. Wikipedia. Available from: [Link]

-

A novel thieno[2,3-d]pyrimidine derivative inhibiting vascular endothelial growth factor receptor-2: A story of computer-aided drug discovery. Scilit. Available from: [Link]

-

Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health. Available from: [Link]

-

Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. Available from: [Link]

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. ACS Publications. Available from: [Link]

-

Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available from: [Link]

-

Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available from: [Link]

-

Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central. Available from: [Link]

-

Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. Available from: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available from: [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available from: [Link]

-

Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available from: [Link]

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 3. Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction: The Thiophene Advantage in Oncology

Application Note: Strategic Synthesis and Evaluation of Thiophene-Based Scaffolds for Oncology

In the landscape of modern anticancer drug design, the thiophene ring system serves as a critical bioisostere for the benzene ring. While structurally similar, the sulfur atom imparts distinct physicochemical properties:

-

Lipophilicity: Thiophene is more lipophilic than benzene, often improving cell membrane permeability.[1]

-

Electronic Effects: The lone pairs on sulfur allow for unique hydrogen-bonding interactions within enzyme active sites (e.g., kinase ATP-binding pockets).[1]

-

Metabolic Stability: Thiophene scaffolds can alter the metabolic profile of a drug, potentially extending half-life compared to phenyl analogs.

This guide details the robust synthesis of 2-aminothiophene scaffolds—a privileged structure in oncology—and provides validated protocols for their functionalization and biological assessment.

Core Synthesis: The Gewald Reaction[2][3][4][5]

The Gewald reaction is the most versatile method for constructing highly substituted 2-aminothiophenes.[2] Unlike multi-step cyclizations, this multicomponent reaction (MCR) allows for the assembly of the thiophene core in a single pot from readily available precursors.

Expert Insight: Mechanism & Control

The reaction proceeds via a Knoevenagel condensation between a ketone/aldehyde and an activated nitrile, followed by a base-catalyzed ring closure with elemental sulfur.[3]

-

Critical Parameter: The reaction is exothermic. Temperature control during the addition of sulfur is vital to prevent the formation of tarry oligomers.

-

Base Selection: Morpholine or piperidine are preferred over triethylamine because they act as both a base and a nucleophilic catalyst for the initial condensation.

Protocol 1: One-Pot Synthesis of Polysubstituted 2-Aminothiophenes

Reagents:

-

Cyclohexanone (or substituted ketone) [10 mmol][1]

-

Ethyl cyanoacetate (or malononitrile) [10 mmol][1]

-

Elemental Sulfur (powdered) [10 mmol][1]

-

Morpholine [12 mmol][1]

-

Ethanol (absolute) [20 mL]

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve the ketone and activated nitrile (ethyl cyanoacetate) in ethanol.

-

Activation: Add morpholine dropwise over 5 minutes. Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation.

-

Sulfur Addition: Add powdered sulfur in a single portion.

-

Reaction: Heat the mixture to 60°C. Note: Evolution of heat indicates reaction initiation. Stir at 60–70°C for 3–5 hours.

-